molecular formula C21H29N5O3 B2682353 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide CAS No. 1021074-95-2

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2682353
CAS No.: 1021074-95-2
M. Wt: 399.495
InChI Key: TYFVEZAHIFZUPQ-UHFFFAOYSA-N
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Description

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. This particular compound features a pyrimidine ring substituted with isopropoxy and methyl groups, linked to a piperazine ring that is further connected to a methoxy-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 2-methylpyrimidine, the isopropoxy group can be introduced via an alkylation reaction using isopropyl bromide in the presence of a base like potassium carbonate.

    Piperazine Ring Formation: The piperazine ring can be synthesized separately through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reaction: The pyrimidine derivative is then coupled with the piperazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Final Functionalization: The methoxy-methylphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropoxy groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interaction with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various biochemical pathways. For example, it could inhibit an enzyme involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

  • 4-(2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
  • 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide

Comparison: Compared to these similar compounds, 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide may exhibit unique properties due to the presence of the isopropoxy group, which can influence its lipophilicity, metabolic stability, and binding affinity to molecular targets. This uniqueness can make it more effective in certain applications or provide a different pharmacokinetic profile.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-14(2)29-20-13-19(22-16(4)23-20)25-8-10-26(11-9-25)21(27)24-17-12-15(3)6-7-18(17)28-5/h6-7,12-14H,8-11H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFVEZAHIFZUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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